An In-depth Technical Guide to the Physical Properties of (2-Bromothiophen-3-YL)methanol
An In-depth Technical Guide to the Physical Properties of (2-Bromothiophen-3-YL)methanol
Introduction
(2-Bromothiophen-3-YL)methanol is a sulfur-containing heterocyclic compound that serves as a valuable building block in organic synthesis. Its thiophene core, substituted with both a bromo and a hydroxymethyl group, offers multiple reactive sites for the construction of more complex molecules. This unique structural arrangement makes it a significant intermediate in the development of novel pharmaceutical agents and functional materials. Thiophene derivatives are of particular interest in medicinal chemistry as the thiophene ring is often considered a bioisostere of a benzene ring, potentially offering similar biological activity with modified physicochemical properties.[1]
This technical guide provides a comprehensive overview of the known and predicted physical properties of (2-Bromothiophen-3-YL)methanol. Understanding these properties is of paramount importance for researchers, scientists, and drug development professionals, as they directly influence key aspects of the development process, including reaction conditions, purification strategies, formulation design, and ultimately, the bioavailability and efficacy of a potential drug candidate.
Physicochemical Properties of (2-Bromothiophen-3-YL)methanol
A summary of the key physical and chemical identifiers for (2-Bromothiophen-3-YL)methanol is presented below. This data is essential for accurate record-keeping, safety assessments, and theoretical modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrOS | [2] |
| Molecular Weight | 193.06 g/mol | [2] |
| CAS Number | 70260-16-1 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 142-145 °C at 18 Torr | ChemBK |
| Density (Predicted) | 1.772 g/cm³ | ChemBK |
| Solubility | Soluble in many organic solvents. | [1] |
Significance of Physical Properties in a Drug Development Context
The physical properties of an active pharmaceutical ingredient (API) or a key intermediate like (2-Bromothiophen-3-YL)methanol are critical determinants of its suitability for therapeutic applications.
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Solubility: The solubility of a compound in both aqueous and organic media is a crucial factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound's solubility dictates its bioavailability and the choice of formulation strategies. Thiophene and its derivatives are generally soluble in organic solvents like ether and alcohol but insoluble in water.[3]
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Boiling and Melting Points: These properties are indicators of the purity of a substance. For a liquid compound like (2-Bromothiophen-3-YL)methanol, the boiling point is a key parameter for purification by distillation.
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Density: While not always a critical parameter for biological activity, density is an important physical constant for a compound and can be useful for process scale-up and manufacturing.
Spectroscopic Characterization
While experimentally obtained spectra for (2-Bromothiophen-3-YL)methanol are not widely available in the public domain, we can predict the expected spectroscopic features based on its chemical structure. This predictive analysis is a valuable tool for structural verification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
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Thiophene Ring Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.0 ppm) for the two protons on the thiophene ring. These would likely appear as doublets due to coupling with each other.
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Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the two protons of the methylene group attached to the hydroxyl function. This signal would likely appear in the region of δ 4.5-5.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton. Its chemical shift can vary depending on the concentration and solvent used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Thiophene Ring Carbons: Four distinct signals are expected for the four carbon atoms of the thiophene ring. The carbon atom attached to the bromine (C2) and the carbon attached to the hydroxymethyl group (C3) would be significantly influenced by these substituents. The other two thiophene carbons (C4 and C5) would also have characteristic chemical shifts.
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Methylene Carbon (-CH₂OH): A single signal is expected for the carbon of the methylene group, typically in the range of δ 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
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O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.
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C-H Stretch (aromatic): Absorption bands in the region of 3000-3100 cm⁻¹ are expected for the C-H stretching vibrations of the thiophene ring.
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C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ is anticipated for the C-O stretching vibration of the primary alcohol.
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C-Br Stretch: A weaker absorption band in the fingerprint region, typically below 800 cm⁻¹, would correspond to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the bromine atom.
Experimental Protocols for Physical Property Determination
The following are standard, detailed methodologies for the experimental determination of key physical properties of a liquid compound like (2-Bromothiophen-3-YL)methanol.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small quantity of a liquid.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Materials:
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Thiele tube or a small beaker with heating oil (e.g., mineral oil)
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Thermometer (calibrated)
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Small test tube (e.g., 75 x 10 mm)
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Capillary tube (sealed at one end)
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Heating source (e.g., Bunsen burner or heating mantle)
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Clamp and stand
Procedure:
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Add a small amount (approximately 0.5-1 mL) of (2-Bromothiophen-3-YL)methanol to the small test tube.
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Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.
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Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
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Suspend the assembly in the Thiele tube or beaker containing heating oil, making sure the sample is fully immersed.
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Gently heat the side arm of the Thiele tube or the beaker.
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Observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.
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Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.
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Remove the heat source and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Diagram 1: Workflow for Boiling Point Determination.
Determination of Density
Principle: Density is the mass of a substance per unit volume (ρ = m/V).
Materials:
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Pycnometer or a graduated cylinder (e.g., 10 mL)
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Analytical balance
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Thermometer
Procedure:
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Carefully clean and dry the pycnometer or graduated cylinder.
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Weigh the empty container on an analytical balance and record its mass (m₁).
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Fill the container with (2-Bromothiophen-3-YL)methanol to a known volume (V). If using a pycnometer, fill it completely.
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Weigh the container with the liquid and record the mass (m₂).
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Measure the temperature of the liquid.
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Calculate the mass of the liquid: m = m₂ - m₁.
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Calculate the density: ρ = m / V.
Diagram 2: Workflow for Density Determination.
Conclusion
(2-Bromothiophen-3-YL)methanol is a key synthetic intermediate with physical properties that are of significant interest to the scientific and drug development communities. This guide has provided a consolidated overview of its known physicochemical characteristics, alongside a predictive analysis of its spectroscopic profile. The detailed experimental protocols for determining its boiling point and density offer a practical framework for its characterization. A thorough understanding and experimental verification of these physical properties are essential for the successful application of (2-Bromothiophen-3-YL)methanol in the synthesis of novel compounds with potential therapeutic or material science applications.
